2-Methyl-D-homophenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-(2-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIINSJBTFLRMLY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249501 | |
| Record name | Benzenebutanoic acid, α-amino-2-methyl-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260614-75-2 | |
| Record name | Benzenebutanoic acid, α-amino-2-methyl-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260614-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, α-amino-2-methyl-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for D Homophenylalanine and Its Analogues
Synthetic Routes
The synthesis would likely start from a suitable precursor, such as 2-methylbenzaldehyde (B42018) or a related toluene (B28343) derivative. General strategies that could be adapted include:
Strecker Synthesis: A classic method for synthesizing amino acids, which could be adapted using 2-methylphenylacetaldehyde. Subsequent resolution of the resulting racemic amino acid would be necessary to isolate the D-enantiomer.
Asymmetric Synthesis: Modern synthetic methods might employ chiral auxiliaries or catalysts to achieve an enantioselective synthesis, directly yielding the D-enantiomer. This could involve asymmetric alkylation of a glycine (B1666218) enolate equivalent with a 2-methylbenzyl halide in the presence of a chiral phase-transfer catalyst.
Enzymatic Resolution: A racemic mixture of 2-Methyl-DL-homophenylalanine could be resolved using specific enzymes, such as D-amino acid oxidase or a D-hydantoinase, which selectively act on one enantiomer, allowing for the separation of the other.
Chiral Resolution
Given the synthesis of the racemic mixture, chiral resolution would be a critical step to obtain the pure D-enantiomer. Common methods for resolving racemic amino acids include:
Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can then be separated by fractional crystallization.
Chiral Chromatography: The use of a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.
Role in Medicinal Chemistry and Peptidomimetics
Applications in Drug Design
The incorporation of D-amino acids into peptide-based drugs can significantly enhance their therapeutic potential. D-amino acids are resistant to degradation by proteases, which are enzymes that specifically recognize and cleave L-amino acids. This leads to a longer in vivo half-life of the drug. The methyl group on the phenyl ring of this compound can also introduce specific steric and hydrophobic interactions with biological targets, potentially leading to increased potency and selectivity.
Building Block for Bioactive Molecules
As a non-natural amino acid, this compound can serve as a key building block in the synthesis of complex bioactive molecules. Its unique structure can be used to probe the structure-activity relationships of peptides and other pharmacologically active compounds.
Role as a Peptidomimetic
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. The incorporation of this compound into a peptide sequence can induce specific conformational constraints and alter its recognition by proteases, making it an effective component of a peptidomimetic.
Role in Peptidomimetic Design and Synthesis
The design of novel peptidomimetics often involves the use of unnatural amino acids to confer specific properties to the resulting molecule. D-homophenylalanine and its derivatives are valuable in this context.
Recent research has explored the influence of chirality on the self-assembly of peptides containing homophenylalanine, leading to the formation of supramolecular hydrogels. These soft materials have potential applications in tissue engineering and drug delivery.
The arrangement of chiral centers in a peptide sequence—either all of the same chirality (homo-chiral) or a mix of L- and D-amino acids (hetero-chiral)—can have a profound impact on the resulting material's properties.
A study on tripeptides containing both phenylalanine and homophenylalanine investigated the effects of homo- versus hetero-chirality on self-assembly and gelation. nih.gov The research involved the synthesis of two pairs of diastereomeric tripeptides with varying sequences and configurations of L- and D-homophenylalanine. nih.gov It was observed that both the sequence of the amino acids and their chirality govern the architecture of the resulting hydrogel network. mdpi.com
Interestingly, the findings from this study did not align with the commonly held belief that hetero-chiral peptides exhibit a greater tendency for self-assembly and gelation compared to their homo-chiral counterparts. nih.gov This suggests a more complex interplay between peptide sequence and chirality in determining the properties of supramolecular materials. nih.gov
Further research has shown that the chirality of self-assembling peptides can influence their interactions with biological molecules. For instance, proteins can trigger the hydrogelation of L-peptides but not their D-enantiomers, indicating a specific chiral recognition. rsc.org The degradation of peptide hydrogels in a biological environment is also highly dependent on chirality, with D-peptides showing significantly slower degradation due to their resistance to proteases. nih.govnih.gov
The following table summarizes the findings of a study on N-succinylated dehydrotripeptides containing phenylalanine and homophenylalanine, highlighting the critical gelation concentration (CGC) for different chiral configurations.
| Peptide Sequence and Chirality | Critical Gelation Concentration (wt%) |
| Succinyl-D-Hph-L-Phe-ΔPhe-OMe | 0.2 |
| Succinyl-L-Hph-L-Phe-ΔPhe-OMe | 0.2 |
| Succinyl-L-Phe-D-Hph-ΔPhe-OMe | 0.2 |
| Succinyl-L-Phe-L-Hph-ΔPhe-OMe | 0.2 |
Data sourced from a study on tripeptides featuring dehydrophenylalanine and homophenylalanine. mdpi.com
This data indicates that for this specific set of dehydrotripeptides, both homo-chiral and hetero-chiral sequences demonstrated identical gelation ability at a low concentration. mdpi.com
D Homophenylalanine Analogues in Enzyme Inhibition and Targeted Therapies
Design and Synthesis of Enzyme Inhibitors Incorporating D-Homophenylalanine Moieties
The development of enzyme inhibitors based on D-homophenylalanine involves strategic chemical synthesis to create analogues with desired inhibitory properties. A notable approach is the synthesis of phosphonic acid analogues of homophenylalanine, which have shown considerable potential as enzyme inhibitors. nih.govmdpi.com The synthesis of these compounds often involves multi-step chemical processes to introduce various substituents, such as fluorine and bromine atoms, onto the phenyl ring of the homophenylalanine structure. nih.govmdpi.com This allows for a systematic investigation of how different chemical modifications influence the inhibitory activity of the resulting molecules.
One of the key advantages of incorporating the homophenylalanine scaffold is the increased flexibility and hydrophobicity it offers compared to its analogue, phenylalanine. nih.govmdpi.com This enhanced structural feature can lead to more effective binding within the active sites of target enzymes, thereby improving the inhibitory potential of the designed compounds. nih.govmdpi.com The successful synthesis of a library of these analogues provides a valuable platform for structure-activity relationship studies, which are crucial for the rational design of more potent and selective enzyme inhibitors. nih.govmdpi.com
Inhibition of Aminopeptidases by D-Homophenylalanine Analogues
D-homophenylalanine analogues have demonstrated significant inhibitory activity against aminopeptidases, a class of enzymes that play crucial roles in various physiological and pathological processes. The unique structural characteristics of these analogues make them promising candidates for the development of therapeutic agents targeting these enzymes.
Alanine Aminopeptidase (B13392206) (APN/CD13) Inhibition Studies
Research has specifically highlighted the potent inhibitory effects of phosphonic acid analogues of homophenylalanine on Alanine Aminopeptidase (APN/CD13). nih.govmdpi.com APN/CD13 is a zinc-dependent metallopeptidase that is overexpressed in various cancers and is involved in tumor growth, invasion, and angiogenesis. Studies have shown that homophenylalanine derivatives exhibit a higher inhibitory potential towards human APN (hAPN) compared to their phenylalanine counterparts. nih.govmdpi.com
The inhibition constants for these homophenylalanine analogues against hAPN are often in the submicromolar range, indicating strong binding and effective inhibition. nih.govmdpi.com For instance, 1-amino-3-(3-fluorophenyl) propylphosphonic acid has been identified as one of the most potent low-molecular inhibitors of this enzyme. nih.govmdpi.com The efficacy of these compounds underscores the potential of homophenylalanine-based inhibitors in the development of novel anticancer therapies targeting APN/CD13.
Structure-Activity Relationship (SAR) Analysis of Phosphonic Acid Analogues
The systematic study of the structure-activity relationship (SAR) of phosphonic acid analogues of homophenylalanine has provided valuable insights into the chemical features that govern their inhibitory potency against aminopeptidases. By synthesizing a library of compounds with varying substitutions on the phenyl ring, researchers have been able to determine the optimal architecture for enzyme-inhibitor complexes. nih.govmdpi.com
Enzymatic studies have consistently shown that homophenylalanine derivatives are more potent inhibitors of APN than the corresponding phenylalanine derivatives. nih.govmdpi.com The position and nature of the substituent on the phenyl ring play a crucial role in determining the inhibitory activity. For example, the introduction of fluorine or bromine atoms at different positions can significantly alter the binding affinity of the inhibitor to the enzyme's active site. nih.govmdpi.com Molecular modeling simulations have complemented these experimental findings, helping to elucidate the specific interactions between the inhibitor and the enzyme at the molecular level. nih.govmdpi.com This combined approach of chemical synthesis, enzymatic assays, and computational modeling is essential for the rational design of next-generation aminopeptidase inhibitors.
| Compound | Substituent on Phenyl Ring | Inhibition Constant (Ki) against hAPN (µM) |
|---|---|---|
| Unsubstituted Homophenylalanine Analogue | H | 0.85 |
| 1-amino-3-(2-fluorophenyl)propylphosphonic acid | 2-F | 0.58 |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | 3-F | 0.29 |
| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | 4-F | 0.42 |
| 1-amino-3-(4-bromophenyl)propylphosphonic acid | 4-Br | 0.67 |
Matrix Metalloproteinase (MMP) Inhibition
The versatility of the homophenylalanine scaffold extends to the inhibition of another critical class of enzymes, the Matrix Metalloproteinases (MMPs). These zinc-dependent endopeptidases are key regulators of the extracellular matrix and are implicated in a wide range of diseases, including cancer and inflammatory conditions. The development of selective MMP inhibitors is a significant area of therapeutic research.
MT1-MMP Inhibitors Featuring Homophenylalanine Substituents
Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) is a membrane-anchored MMP that plays a pivotal role in cancer invasion and metastasis. The design of selective inhibitors for MT1-MMP is a promising strategy for cancer therapy. Research has led to the development of compounds that incorporate a homophenylalanine (Hof) residue, which are specifically recognized and activated by MT1-MMP. nih.gov
An example of such a compound is the vascular disrupting agent ICT2588, which contains an Arg-Ser-Cit-Gly~Hof-Tyr-Leu-Tyr sequence. nih.gov This agent is designed to be activated by the proteolytic activity of MT1-MMP, highlighting the specific recognition of the homophenylalanine-containing sequence by the enzyme. nih.gov This specificity suggests that the homophenylalanine moiety can be a key component in the design of targeted therapies that are activated in the tumor microenvironment where MT1-MMP is overexpressed.
Molecular Interactions at the Enzyme Active Site
The specific cleavage of the peptide bond between glycine (B1666218) (Gly) and homophenylalanine (Hof) in the ICT2588 sequence by MT1-MMP provides critical information about the molecular interactions at the enzyme's active site. nih.gov The hydrolysis of the Gly~Hof bond indicates that the homophenylalanine residue fits into the S1' subsite of the MT1-MMP active site, a key pocket that determines substrate specificity.
The interaction of the homophenylalanine side chain within this pocket is a crucial determinant for substrate recognition and subsequent cleavage. This specific interaction can be exploited in the design of MT1-MMP inhibitors. By mimicking this binding mode, it is possible to develop potent and selective inhibitors that block the active site of MT1-MMP, thereby preventing its pathological activities. Further molecular modeling and structural studies are needed to fully elucidate the precise nature of these interactions and to guide the design of next-generation MT1-MMP inhibitors based on the homophenylalanine scaffold.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are recognized as a significant class of therapeutic agents for the management of type 2 diabetes. nih.govnih.govacs.org These inhibitors function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide 1 (GLP-1), thereby prolonging their beneficial effects on glucose homeostasis. nih.gov The development of novel and potent DPP-4 inhibitors is an active area of research, with derivatives of β-homophenylalanine showing particular promise. nih.gov
Researchers have designed and synthesized novel series of fused β-homophenylalanine derivatives as potent and selective DPP-4 inhibitors. nih.govnih.gov This design strategy was based on the structural analysis of existing DPP-4 inhibitors like sitagliptin. nih.govacs.org In sitagliptin, the trifluorophenyl subunit occupies a hydrophobic pocket known as S1, while the β-amino group is crucial for forming hydrogen bonds with key amino acid residues (Tyr662, Glu205, and Glu206) in the enzyme's active site. acs.org
The central hypothesis for developing these fused derivatives was that fusing the aromatic S1-binding moiety could enhance the molecule's rigidity. acs.org This increased rigidity is thought to lower the entropy loss upon binding to the enzyme, which could lead to a more potent inhibitory effect. acs.org By creating a more constrained structure, these compounds aim to achieve a better fit within the active site of the DPP-4 enzyme, thereby improving their inhibitory activity. nih.govacs.org
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency and selectivity of β-homophenylalanine derivatives. doi.org These studies have revealed that specific substitutions on the phenyl ring of the homophenylalanine core are critical for activity. doi.org
Initial research identified a β-aminoacyl proline as a lead compound, which was modified to an equipotent thiazolidide. doi.org Subsequent modifications focused on substitutions to the phenyl ring. It was discovered that, while most mono-substitutions had little or a detrimental effect, the addition of a fluorine or a methyl group at the 2-position of the phenyl ring increased potency threefold. doi.org
Further enhancements were achieved through di- and tri-substitutions with fluorine atoms. A combination of fluorine at the 2- and 4-positions resulted in a five-fold increase in potency. doi.org A significant tenfold increase was observed with a 2,5-difluoro substitution. doi.org The most dramatic enhancement was seen with the 2,4,5-trifluoro analogue, which produced a 25-fold increase in potency against DPP-4. doi.org These highly potent compounds also exhibited excellent selectivity over related proteases. doi.org
| Compound Analogue | Substitution on Phenyl Ring | DPP-4 IC50 (nM) | Fold Increase in Potency (Approx.) |
|---|---|---|---|
| Parent Compound (9) | None | - | Baseline |
| Analogue 22a | 2-Fluoro | - | 3 |
| Analogue 22b | 2-Methyl | - | 3 |
| Analogue 22p | 2,4-Difluoro | - | 5 |
| Analogue 22q | 2,5-Difluoro | 270 | 10 |
| Analogue 22t | 2,4,5-Trifluoro | 119 | 25 |
Proteasome Inhibition
Proteasome inhibitors are a class of drugs that block the action of proteasomes, cellular complexes responsible for protein degradation. wikipedia.org By disrupting this process, they can induce cell death, a mechanism that is particularly effective in cancer cells which are highly dependent on proteasome function. wikipedia.orgmdpi.com
Homophenylalanine has been utilized as a key building block in the development of highly specific proteasome inhibitors. nih.gov In the search for potent inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome, researchers have employed a combinatorial positional scanning approach. nih.gov This method involves systematically incorporating a variety of hydrophobic amino acids at different positions within a lead compound—an α′,β′-epoxyketone tetrapeptide—to determine the optimal sequence for inhibitory activity. nih.gov
Angiotensin-Converting Enzyme (ACE) Inhibition
Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov ACE inhibitors are widely used in the treatment of hypertension and heart failure. nih.gov The design of these inhibitors often relies on mimicking the structure of natural substrates of the ACE enzyme.
The structural features of D-homophenylalanine are relevant to the design of potent ACE inhibitors. A critical factor in the potency of many ACE inhibitors is the presence of a C-terminal carboxylate group, which is mimicked by the carboxylic acid on the N-ring of the inhibitor. scholarsresearchlibrary.com Furthermore, research into the development of the first generation of ACE inhibitors revealed the importance of the stereochemistry and side chains of the amino acid components. wikipedia.org
Specifically, it was discovered that incorporating a 2-methyl substituent with a D configuration could enhance the inhibitory potency of a lead compound by approximately 15-fold. wikipedia.org This principle was applied in the development of captopril, one of the first clinically successful ACE inhibitors, which is chemically known as D-3-mercapto-2-methylpropanoyl-L-proline. wikipedia.org The hydrophobic nature of the side chain, similar to that in homophenylalanine, is also a recognized feature that contributes to binding and in vivo activity. scholarsresearchlibrary.comnih.gov The use of unnatural amino acid analogues related to phenylalanine is a common strategy to achieve potent and specific inhibition of the ACE enzyme. nih.gov
Cysteine Protease Inhibition
Cysteine proteases are crucial enzymes for the survival and pathogenesis of various organisms, including the malaria parasite Plasmodium falciparum. This parasite is responsible for the most severe form of malaria in humans. Within the parasite, cysteine proteases, particularly falcipain-2 and falcipain-3, play a vital role in degrading host hemoglobin to provide essential amino acids for parasite growth and development. ethernet.edu.et Consequently, the inhibition of these enzymes is a key strategy in the development of new antimalarial drugs. mdpi.orgebrary.net D-homophenylalanine analogues have emerged as promising scaffolds for the design of potent and selective inhibitors of these critical enzymes.
Inhibition of Plasmodium falciparum Cysteine Proteases (Falcipain-2, Falcipain-3)
Falcipain-2 and falcipain-3 are the principal cysteine proteases involved in hemoglobinolysis within the food vacuole of P. falciparum. ethernet.edu.etebrary.net The development of inhibitors that can effectively target both enzymes is considered a promising approach for antimalarial therapy. Research has shown that peptidomimetic inhibitors incorporating D-homophenylalanine analogues can potently inhibit both falcipain-2 and falcipain-3.
One notable example is the aldehyde derivative, morpholinocarbonyl-leucine-homophenylalanine aldehyde. This compound has demonstrated potent activity against both falcipain-2 and falcipain-3, leading to the blockage of hemoglobin hydrolysis and the subsequent prevention of parasite development at nanomolar concentrations. ethernet.edu.et Similarly, vinyl sulfone derivatives, such as morpholine (B109124) urea-leucine-homophenylalanine-phenyl vinyl sulfone, have also shown significant inhibitory effects against these proteases. nih.gov
The inhibitory activity of these D-homophenylalanine analogues highlights their potential as lead compounds in the development of novel antimalarial agents. The structural modifications of the homophenylalanine scaffold allow for the optimization of potency and selectivity, which are critical parameters for drug development.
| Compound Name | Target Enzyme(s) | Reported Activity |
| Morpholinocarbonyl-leucine-homophenylalanine aldehyde | Falcipain-2, Falcipain-3 | Inhibition of parasite development at nanomolar concentrations ethernet.edu.et |
| Morpholine urea-leucine-homophenylalanine-phenyl vinyl sulfone | Falcipain-2, Falcipain-3 | Potent inhibition of cysteine proteases nih.gov |
Alpha-Keto Substituted Peptidomimetics with Homophenylalanine
Expanding on the peptidomimetic approach, researchers have explored the incorporation of an alpha-keto group as a reactive "warhead" to target the active site cysteine residue of the proteases. This strategy has led to the development of alpha-keto substituted peptidomimetics containing homophenylalanine. These compounds act as potent and often reversible inhibitors of cysteine proteases.
The development of these alpha-keto substituted peptidomimetics represents a significant advancement in the design of targeted therapies against malaria. The versatility of the homophenylalanine scaffold allows for systematic modifications to optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors.
| Inhibitor Class | Warhead | Key Residue | Target Enzymes |
| Peptidomimetic ketones | Alpha-keto | Homophenylalanine | Falcipain-2, Falcipain-3 |
| Peptide-containing alpha-ketoamides | Alpha-ketoamide | Not Specified | Cysteine and Serine Proteases |
Advanced Spectroscopic and Computational Analysis in D Homophenylalanine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution, closely mimicking their natural biological environment. nmims.eduuq.edu.au It provides detailed information about atomic connectivity, spatial proximity of atoms, and the conformational dynamics of peptides and proteins.
The incorporation of D-homophenylalanine into peptide sequences introduces an additional methylene (B1212753) group in the side chain compared to phenylalanine, which significantly impacts the peptide's conformational landscape. Two-dimensional ¹H NMR spectroscopy, in conjunction with molecular modeling, has been effectively used to investigate the conformations of endomorphin-2 (EM-2) analogs where phenylalanine residues were substituted with homophenylalanine (Hfe). nih.gov These studies revealed that the flexibility of the aromatic side chain in homophenylalanine affects the backbone structure, leading to a shift from extended to folded conformations, which can influence binding to opioid receptors. nih.gov
In studies of dehydrotripeptides containing both dehydrophenylalanine (ΔPhe) and homophenylalanine (Hph), distinctive ¹H NMR spectral features were observed for the α-NH amide backbone protons. nih.gov Analysis of chemical shifts and signal multiplicity, supported by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple-Bond Correlation (HMBC), indicated that the peptide backbones of hetero-chiral (e.g., D,L,Z) and homo-chiral (e.g., L,L,Z) peptides adopt different conformations in solution. nih.gov Variable-temperature ¹H-NMR analysis further elucidates the stability of these conformations and their solvent interactions. nih.gov
| Peptide Type | Key NMR Observation | Implied Conformational Feature |
| Hetero-chiral | Different pattern of α-NH resonances for Phe and Hph residues compared to homo-chiral counterparts. | Samples different backbone conformations in non-aggregating solvents. nih.gov |
| Homo-chiral | Consistent pattern of α-NH resonances for Phe and Hph residues. | Adopts a distinct and more uniform backbone conformation. nih.gov |
| Dehydropeptides | High chemical shift for the ΔPhe α-NH amide proton. | Conjugation with the α,β-double bond influences the electronic environment. nih.gov |
X-ray Crystallography and Structural Biology of Enzyme-Inhibitor Complexes
X-ray crystallography is an indispensable tool for obtaining high-resolution, three-dimensional structures of molecules in their crystalline state. mdpi.combiologiachile.cl In drug discovery and enzymology, it provides a static snapshot of how a ligand, such as an inhibitor containing 2-Methyl-D-homophenylalanine, binds to the active site of its target enzyme. biologiachile.clfrontiersin.org This technique has been fundamental in understanding the molecular basis of enzymatic reactions and inhibitor binding. mdpi.com
The structural characterization of enzyme-inhibitor complexes allows for the direct visualization of atomic-level interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern binding affinity and specificity. nih.govscilit.com For instance, the crystal structure of human α-thrombin in complex with D-Phe-Pro-Arg chloromethylketone revealed the detailed geometry of the active site and the specific interactions responsible for inhibition. nih.gov Although a specific crystal structure for a this compound-enzyme complex is not detailed in the provided context, the principles derived from similar structures are directly applicable. These structural insights are crucial for structure-guided drug design, enabling the rational optimization of inhibitor potency and selectivity. nih.govresearchgate.net Recent advances, such as time-resolved crystallography, are beginning to allow for the observation of enzymes during catalysis, providing a more dynamic picture of the binding process. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become essential complements to experimental techniques, providing dynamic insights into molecular interactions and conformational behavior that are often difficult to capture experimentally.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. longdom.orgresearchgate.net This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. For phosphonic acid analogues of homophenylalanine, molecular modeling simulations were used to determine the optimal architecture of enzyme-inhibitor complexes for human and porcine alanyl aminopeptidases. nih.govnih.gov
The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. longdom.org These scoring functions estimate the binding affinity, allowing for the ranking of different compounds. nih.gov Studies on various enzyme inhibitors have shown that molecular docking can successfully predict binding conformations and identify key interactions with active site residues. nih.govresearchgate.net For instance, docking studies can reveal how the methyl group in this compound might occupy a specific hydrophobic pocket within an enzyme's active site, thereby enhancing binding affinity compared to the non-methylated analogue.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. mdpi.com This method is invaluable for studying the conformational flexibility of peptides and the stability of enzyme-inhibitor complexes. researchgate.netnih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a peptide containing this compound, revealing preferred secondary structures and the transitions between them. nih.govresearchgate.net
In the context of enzyme-inhibitor complexes, MD simulations can assess the stability of the docked pose, the role of solvent molecules, and the dynamic network of interactions that stabilize the bound state. nih.gov For example, simulations can show how the flexibility of the homophenylalanine side chain allows the peptide to adapt its conformation upon binding, a phenomenon observed in endomorphin-2 analogs. nih.gov Furthermore, MD simulations have been used to study the self-assembly of peptides, demonstrating how chirality and sequence influence the formation of larger nanostructures, which corresponds well with experimental data from NMR and CD spectroscopy. nih.gov
| Computational Technique | Primary Application in D-Homophenylalanine Research | Key Insights Provided |
| Molecular Docking | Predicting binding mode of inhibitors to enzyme active sites. | - Optimal inhibitor orientation- Key protein-ligand interactions- Relative binding affinity estimation. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulating the conformational dynamics of peptides and complexes. | - Conformational flexibility and stability nih.gov- Dynamic interaction networks- Solvent effects on structure and binding. researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
The fundamental premise of QSAR is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties (descriptors) and correlating them with a measured biological response (e.g., IC50 or EC50 values), a predictive model can be developed.
Detailed Research Findings from Analogous Compounds
Research on various series of phenylalanine and homophenylalanine analogs has demonstrated the utility of QSAR in understanding their mechanism of action and in designing more potent and selective molecules. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to explore the structure-activity relationships of phenylalanine derivatives.
A representative example can be drawn from a study on a series of substituted phenylalanine derivatives as inhibitors of Tryptophan Hydroxylase-1 (TPH1), a key enzyme in serotonin synthesis. In such a study, a dataset of compounds with variations in their substituent groups is compiled, and their inhibitory activities are experimentally determined.
The general workflow of a QSAR study involves:
Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.
Molecular Modeling and Alignment: The three-dimensional structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, are calculated for each molecule.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated.
The resulting QSAR model can be visualized using contour maps, which highlight regions in 3D space where specific physicochemical properties are predicted to either increase or decrease biological activity. For example, a CoMFA steric contour map might show a green-colored region near a particular position on the molecule, indicating that bulkier substituents in that area are favored for higher activity. Conversely, a yellow-colored region would suggest that bulky groups are detrimental. Similarly, electrostatic contour maps use colors like blue and red to indicate where positive or negative charges, respectively, are preferred.
Illustrative Data Table for QSAR Analysis of Phenylalanine Analogs
The following interactive data table presents a hypothetical dataset, modeled after typical QSAR studies on phenylalanine derivatives, to illustrate the relationship between structural modifications and biological activity. The activity is represented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.
| Compound ID | Structure | Substituent (R) | pIC50 | Molecular Weight | LogP |
|---|---|---|---|---|---|
| 1 | Phenylalanine | -H | 4.50 | 165.19 | -1.38 |
| 2 | 2-Methyl-phenylalanine | 2-CH3 | 4.85 | 179.22 | -0.88 |
| 3 | 3-Methyl-phenylalanine | 3-CH3 | 4.70 | 179.22 | -0.88 |
| 4 | 4-Methyl-phenylalanine | 4-CH3 | 4.95 | 179.22 | -0.88 |
| 5 | 4-Chloro-phenylalanine | 4-Cl | 5.20 | 199.63 | -0.67 |
| 6 | 4-Fluoro-phenylalanine | 4-F | 5.10 | 183.18 | -1.14 |
| 7 | 4-Nitro-phenylalanine | 4-NO2 | 4.30 | 210.19 | -1.15 |
| 8 | 3,4-Dichloro-phenylalanine | 3,4-Cl2 | 5.65 | 234.08 | -0.06 |
This illustrative data demonstrates that substitutions on the phenyl ring significantly influence the biological activity. For instance, the addition of a methyl group (compounds 2-4) generally leads to a modest increase in activity compared to the parent phenylalanine (compound 1). Halogen substitutions at the 4-position (compounds 5 and 6) appear to be more favorable for activity, with the dichlorinated analog (compound 8) showing the highest potency. Conversely, a nitro group at the 4-position (compound 7) results in a decrease in activity.
A QSAR model derived from such data would likely indicate that electron-withdrawing and hydrophobic substituents at the para-position of the phenyl ring are beneficial for activity, while bulky and electron-donating groups might be less favorable or detrimental, depending on their position.
Although a direct QSAR study on this compound is not available, the insights gained from studies on analogous compounds are invaluable for predicting its potential biological activity and for guiding the synthesis of novel derivatives with improved properties. The principles of QSAR provide a rational framework for understanding how subtle changes in molecular structure can translate into significant differences in biological function.
Future Directions and Emerging Research Avenues
Exploration of Novel Biocatalysts and Engineered Systems for D-Homophenylalanine Production
The efficient and stereoselective synthesis of D-amino acids, including D-homophenylalanine and its derivatives, is a significant challenge that is increasingly being addressed through biocatalysis. nih.govnih.gov Traditional chemical methods often involve complex steps and harsh conditions, whereas enzymatic processes offer high selectivity under milder, more environmentally benign conditions. nih.gov Future research is intensely focused on the discovery and engineering of enzymes to create robust and scalable production platforms.
Key enzyme classes that are central to the synthesis of D-phenylalanine analogues include D-amino acid dehydrogenases (DAADH), D-amino acid transaminases (DAAT), and phenylalanine ammonia-lyases (PAL). acs.org Protein engineering, particularly through directed evolution and site-saturation mutagenesis, has become an indispensable tool for tailoring these biocatalysts for specific non-canonical substrates. nih.govacs.org For instance, research has demonstrated the ability to engineer a D-amino acid dehydrogenase to synthesize D-homophenylalanine by targeting specific residues within the enzyme's active site. acs.org One study successfully tailored the meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) for the synthesis of D-homophenylalanine by mutating key residues (W121L/H227I) to better accommodate the novel substrate. acs.org
The synthesis of the "2-Methyl" variant of D-homophenylalanine introduces an additional layer of complexity. Future biocatalytic strategies will likely involve multi-enzyme cascade reactions. researchgate.netresearchgate.net Such a system could, for example, first utilize an engineered enzyme to produce D-homophenylalanine, followed by a stereospecific methyltransferase to add the methyl group at the desired position. A modular, enzyme-catalyzed cascade has been described for the β-methylation of α-amino acids, which utilizes an α-amino acid transaminase, an α-keto acid methyltransferase, and a halide methyltransferase in a self-contained system. researchgate.net Adapting such cascades for the specific methylation of D-homophenylalanine represents a promising research frontier.
| Enzyme Class | Reaction Catalyzed | Engineering Strategy | Relevance to D-Homophenylalanine |
|---|---|---|---|
| D-Amino Acid Dehydrogenase (DAADH) | Reductive amination of α-keto acids | Site-saturation mutagenesis, Directed evolution | Engineered variants show activity for the synthesis of D-homophenylalanine from its corresponding keto-acid precursor. acs.org |
| D-Amino Acid Transaminase (DAAT) | Transamination from a D-amino donor to an α-keto acid | Substrate specificity engineering | A viable route for stereoselective production of D-phenylalanine analogues. polimi.it |
| Phenylalanine Ammonia-Lyase (PAL) | Ammonia addition to cinnamic acids | Rational design, Directed evolution | Can be engineered for the synthesis of various D-phenylalanine derivatives. acs.org |
| Methyltransferase | Transfer of a methyl group to a substrate | Substrate specificity engineering | Essential for the final methylation step to produce 2-Methyl-D-homophenylalanine in a cascade reaction. researchgate.net |
Rational Design of Next-Generation D-Homophenylalanine-Based Therapeutics
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, aimed at overcoming the limitations of natural peptide therapeutics, such as poor metabolic stability. nih.gov The D-configuration of this compound inherently provides resistance to degradation by endogenous proteases, a critical attribute for enhancing the in vivo half-life of peptide-based drugs. nih.gov
Rational drug design leverages the specific structural features of this compound to modulate the pharmacological properties of a peptide. nih.govuq.edu.aunih.gov The homophenylalanine structure extends the side chain by a methylene (B1212753) group compared to phenylalanine, altering its spatial presentation. The addition of a methyl group provides further steric bulk and increases hydrophobicity. These modifications can profoundly influence a peptide's conformation, binding affinity, and selectivity for its biological target. nbinno.com For example, incorporating this amino acid could enhance binding to a hydrophobic pocket in a target protein or enforce a specific backbone torsion angle necessary for potent activity.
Future research will focus on systematically incorporating this compound into known bioactive peptides to create next-generation therapeutics. nbinno.com This includes peptide inhibitors of protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces. The unique stereochemistry and bulk of this compound could be instrumental in designing mimetics that can effectively disrupt such challenging targets. uq.edu.au The exploration of its potential in anticancer and antimicrobial peptides, where stability and specific conformational features are paramount, is a particularly promising avenue. nih.govnbinno.com
Applications in Advanced Biomaterials and Supramolecular Nanotechnology
Self-assembling peptides are emerging as powerful building blocks for the fabrication of advanced biomaterials with applications in tissue engineering, drug delivery, and regenerative medicine. frontiersin.orgrsc.org The process of self-assembly is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. hw.ac.uk The introduction of non-canonical D-amino acids can significantly alter these interactions, leading to novel supramolecular architectures. nih.gov
The inclusion of D-homophenylalanine in tripeptides has been shown to affect their self-assembly and gelation properties. nih.gov The future direction of research lies in systematically investigating how the additional 2-methyl group influences these properties. The increased hydrophobicity and steric hindrance from the methyl group are expected to modify the packing of peptide backbones and the aromatic stacking interactions between the phenyl rings. This could lead to the formation of unique nanostructures, such as nanofibers, nanotubes, or hydrogels with tailored mechanical properties and release kinetics for encapsulated therapeutics. dovepress.commdpi.com
For instance, peptide hydrogels designed with this compound could exhibit enhanced stability and slower degradation rates, making them ideal scaffolds for long-term cell culture or sustained drug release. frontiersin.org The chirality of the amino acid is also a key design element, as it can influence cell adhesion and proliferation on the material's surface. frontiersin.org Furthermore, the aromatic nature of the side chain allows for the creation of materials that can interact with and deliver aromatic drug molecules through π-π stacking, potentially improving drug loading and release profiles. dovepress.com The exploration of these D-amino acid-containing peptides as components in biomimetic mineralization to create hybrid organic-inorganic nanomaterials is another exciting frontier. rsc.org
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery Research
In drug discovery, AI and ML are being used to design novel therapeutic peptides and predict their properties. oup.comresearchgate.net Generative models can propose new peptide sequences containing non-canonical amino acids that are optimized for specific properties like binding affinity to a target or enhanced stability. biorxiv.org For example, a flow-based generative model called NCFlow has been developed to incorporate any arbitrary non-canonical amino acid into a protein structure, which can significantly improve binding affinity. biorxiv.org Predictive models, often built on deep learning architectures like recurrent neural networks (RNNs), can forecast peptide properties such as solubility or hemolytic activity from the amino acid sequence alone. cbirt.netacs.org This allows for the rapid in silico screening of vast libraries of potential peptide therapeutics containing this compound, prioritizing the most promising candidates for chemical synthesis and experimental validation. mdpi.comarxiv.org
| Application Area | AI/ML Technique | Specific Goal |
|---|---|---|
| Biocatalyst Engineering | Predictive Fitness Models | Guide site-directed mutagenesis to improve enzyme activity and selectivity for D-homophenylalanine and its precursors. mit.edu |
| De Novo Enzyme Design | Generative Adversarial Networks (GANs), Diffusion Models | Generate novel amino acid sequences for enzymes that can catalyze the synthesis of this compound. ubs.com |
| Therapeutic Peptide Design | Generative Models (e.g., NCFlow) | Design novel peptides incorporating this compound with enhanced binding affinity and stability. biorxiv.org |
| Property Prediction | Deep Learning (RNNs, LSTMs) | Predict physicochemical and biological properties (e.g., solubility, toxicity, target interaction) of peptides containing the amino acid. cbirt.netacs.org |
| Retrosynthesis Planning | ML-based Retrosynthesis Software | Propose efficient chemical or chemoenzymatic synthesis routes for this compound and its precursors. technologynetworks.com |
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-D-homophenylalanine, and how can chiral purity be ensured?
Synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve the D-configuration. A common approach is:
- Step 1 : Homophenylalanine backbone construction via Strecker synthesis or Ugi reaction, introducing the methyl group at the β-carbon .
- Step 2 : Chiral resolution using immobilized penicillin acylase or HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to isolate the D-enantiomer .
- Validation : Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR to resolve methyl group stereochemistry and confirm homophenylalanine backbone integrity.
- Mass Spectrometry (HRMS) : Validate molecular weight (CHNO, exact mass 193.1103) and detect impurities .
- HPLC with Chiral Columns : Quantify enantiomeric purity using mobile phases like hexane/isopropanol with trifluoroacetic acid modifiers .
Advanced Research Questions
Q. How can researchers optimize enantiomeric yield during asymmetric synthesis?
- Catalyst Screening : Test chiral ligands (e.g., BINAP derivatives) in palladium-catalyzed asymmetric allylic alkylation .
- Reaction Conditions : Optimize temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. DMF), and pH to favor D-configuration .
- Kinetic Analysis : Use time-resolved CD spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. How should contradictions in spectroscopic data for derivatives be resolved?
- Case Study : Discrepancies in -NMR methyl group shifts (e.g., 1.2 ppm vs. 1.4 ppm) may arise from solvent polarity or tautomerism.
- Resolution Strategies :
Q. What methodologies are suitable for studying this compound’s role in peptide stability?
- Peptide Synthesis : Incorporate the compound into model peptides (e.g., Fmoc-protected sequences) using solid-phase synthesis .
- Stability Assays :
Experimental Design & Data Analysis
Q. How to design a study comparing this compound with fluorinated analogs (e.g., 3,4-Difluoro-D-homophenylalanine)?
- Hypothesis : Fluorination alters metabolic stability and binding affinity.
- Methods :
What frameworks guide rigorous research question formulation for this compound?
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example:
- PICO Framework : Define Population (e.g., in vitro models), Intervention (compound concentration), Comparison (unmodified peptides), and Outcomes (binding kinetics) .
Reporting & Peer Review Considerations
Q. How to structure a manuscript on this compound’s applications?
- Abstract : Highlight synthetic innovation (e.g., novel catalyst) and biological relevance (e.g., protease resistance) .
- Results & Discussion : Integrate tables comparing ee values, reaction yields, and stability data. Address limitations (e.g., scalability of asymmetric synthesis) .
- Conclusion : Emphasize how findings advance peptide engineering or drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
